molecular formula C17H12Cl3N3O2S B3527676 2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide

2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B3527676
M. Wt: 428.7 g/mol
InChI Key: CCTSDTDYRDSZEG-UHFFFAOYSA-N
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Description

2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide is a compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of an appropriate hydrazide with carbon disulfide and a base, followed by cyclization with an oxidizing agent.

    Thioether Formation: The oxadiazole-thione intermediate is then reacted with a suitable alkylating agent to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2,4,6-trichloroaniline and chloroacetyl chloride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups if present, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide has been studied for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: It has been explored as a pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function.

    DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-naphthyl)-N-phenylacetamide
  • 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide

Uniqueness

2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the 3-methylphenyl and 2,4,6-trichlorophenyl groups enhances its ability to interact with biological targets and increases its stability under various conditions.

Properties

IUPAC Name

2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3N3O2S/c1-9-3-2-4-10(5-9)16-22-23-17(25-16)26-8-14(24)21-15-12(19)6-11(18)7-13(15)20/h2-7H,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTSDTDYRDSZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide
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2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide
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2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide
Reactant of Route 4
2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide
Reactant of Route 5
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2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide
Reactant of Route 6
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2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide

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